![molecular formula C11H16O2S B4109641 1-ethoxy-3-(phenylthio)-2-propanol](/img/structure/B4109641.png)
1-ethoxy-3-(phenylthio)-2-propanol
Overview
Description
1-ethoxy-3-(phenylthio)-2-propanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EPTP and has a molecular formula of C11H16O2S.
Scientific Research Applications
Biotransformation and Synthesis
Biotransformation using Helminthosporium Species : A study demonstrated the biotransformation of 1-(phenylthio)-2-propanone by the fungus Helminthosporium species NRRL 4671, resulting in sulfur oxidation to the sulfoxide and carbonyl reduction to the alcohol, producing (SS,SC)-1-sulfinyl-2-propanols as single diastereomers (Holland, Ihasz, & Lounsbery, 2002).
Synthesis of Secondary Alcohols : Optically pure (S)-3-phenylthio-1,2-propanediol, obtained by enantioselective reduction of 1-hydroxy-3-phenylthio-2-propanone with Baker's yeast, was identified as a convenient precursor for both enantiomers of secondary alcohols (Fujisawa, Itoh, Nakai, & Sato, 1985).
Atmospheric and Environmental Studies
- Atmospheric Degradation : Research on 3-ethoxy-1-propanol revealed its atmospheric degradation through reactions with Cl, OH, and NO3 radicals. This study, involving kinetic and mechanistic analysis, is crucial for understanding the tropospheric reactivity of compounds similar to 1-ethoxy-3-(phenylthio)-2-propanol (Aranda et al., 2021).
Chemical Properties and Reactions
Ultrasonic Absorption Studies : A study on 3-ethoxy-1-propanol revealed insights into ultrasonic absorptions in aqueous solutions, providing valuable information on solute-solvent interactions and thermodynamic properties relevant to 1-ethoxy-3-(phenylthio)-2-propanol (Nishikawa & Ueda, 1991).
Kinetics of Oxidation : The kinetics of oxidation of similar compounds by ditelluratocuprate(III) in alkaline mediums were studied, which can provide insights into the reactivity and stability of 1-ethoxy-3-(phenylthio)-2-propanol under similar conditions (Shan, Liu, & Zhang, 2011).
Synthesis of Derivatives and Intermediates
Synthesis of Bismuth Thiolates and Carboxylates : Research involving the solvent-free synthesis of bismuth thiolates and carboxylates using compounds including 1-mercapto-2-propanol provides a context for the potential synthesis routes and applications of 1-ethoxy-3-(phenylthio)-2-propanol (Andrews et al., 2002).
Synthesis of Propyl Lithium Derivatives : A study on the synthesis of 3-(2′-ethoxyethoxy)propyl lithium from related compounds could inform methodologies for manipulating 1-ethoxy-3-(phenylthio)-2-propanol in synthetic chemistry (Feng, 2005).
properties
IUPAC Name |
1-ethoxy-3-phenylsulfanylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-2-13-8-10(12)9-14-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGJPHLUGFMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CSC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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